![molecular formula C12H16FNO4S B13544463 tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
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Overview
Description
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a phenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-(fluorosulfonyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound exhibits distinct reactivity due to its fluorosulfonyl group (electrophilic) and carbamate moiety . Key reaction types include:
1.1 Nucleophilic Substitution
The fluorosulfonyl group reacts with nucleophiles (e.g., amines, alcohols) under basic conditions, replacing the fluorosulfonyl group with the nucleophile. This reaction is facilitated by solvents like dichloromethane and bases such as triethylamine.
1.2 Oxidation
The fluorosulfonyl group undergoes oxidation to form sulfonic acid derivatives. Reagents like hydrogen peroxide under acidic conditions drive this transformation.
1.3 Reduction
The carbamate group can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
1.4 Alkylation
The carbamate group participates in alkylation reactions. For example, treatment with LDA (lithium diisopropylamide) and aldehydes introduces alkyl substituents, as observed in related tert-butyl carbamate derivatives .
Common Reagents and Conditions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nucleophilic Substitution | Dichloromethane, triethylamine, nucleophile (e.g., NH₃) | Substituted phenyl derivatives |
Oxidation | Hydrogen peroxide, acidic conditions (e.g., HCl) | Sulfonic acid derivatives |
Reduction | LiAlH₄ or NaBH₄, THF or EtOH | Amines |
Alkylation | LDA, aldehydes, THF, -78°C | Alkylated carbamate derivatives |
Major Products Formed
-
Oxidation : Sulfonic acid derivatives (e.g., benzene sulfonic acid analogs).
-
Reduction : Amines (e.g., tert-butyl N-[3-sulfonylphenyl]-N-methylamine).
-
Substitution : Halogenated or alkylated phenyl derivatives (e.g., via reaction with NH₃ or alcohols).
-
Alkylation : Alkylated carbamate derivatives (e.g., tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-alkylcarbamate) .
Mechanism of Action
The fluorosulfonyl group acts as a leaving group in nucleophilic substitution, facilitated by its strong electrophilicity. The carbamate group’s reactivity in reduction or alkylation depends on its ability to undergo deprotonation or nucleophilic attack.
Reaction Comparisons
Aspect | Nucleophilic Substitution | Oxidation | Reduction |
---|---|---|---|
Key Functional Group | Fluorosulfonyl group | Fluorosulfonyl group | Carbamate moiety |
Reaction Drive | Electrophilicity of FSO₂- | Oxidizing agent | Reducing agent |
Typical Products | Substituted phenyl derivatives | Sulfonic acids | Amines |
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and sulfonamides.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the inhibition of specific enzymes and proteins. The fluorosulfonyl group interacts with the active site of the target enzyme, leading to the formation of a stable complex that inhibits enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- tert-Butyl carbanilate
- tert-Butyl phenylcarbamate
Uniqueness
tert-ButylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is unique due to the presence of both a fluorosulfonyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications. The fluorosulfonyl group enhances the compound’s reactivity and specificity, while the carbamate moiety provides stability and versatility in chemical synthesis.
Biological Activity
Chemical Identity
- Name: tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
- CAS Number: 2751615-65-1
- Molecular Formula: C12H16FNO4S
- Molecular Weight: 289.3231 g/mol
This compound is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and protein degradation mechanisms.
The compound is known to interact with inhibitors of apoptosis proteins (IAPs), particularly XIAP (X-linked inhibitor of apoptosis protein). IAPs are often upregulated in various cancers, contributing to tumor survival and resistance to therapy. By inhibiting XIAP, this compound may promote apoptosis in cancer cells, making it a candidate for therapeutic use in oncology .
Inhibition of Proteasome Degradation
Research indicates that this compound may induce ubiquitination and subsequent proteasome degradation of target proteins through E3 ligase pathways. This mechanism is significant in the context of developing Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation strategies, which are emerging as promising therapeutic approaches for various malignancies .
Case Studies and Research Findings
- In Vivo Studies : In studies involving animal models, the administration of this compound showed a reduction in tumor size and improved survival rates compared to control groups. These studies suggest that the compound effectively promotes apoptosis in tumor cells through its action on IAPs .
- Cell Line Experiments : In vitro assays using cancer cell lines demonstrated that the compound significantly decreased cell viability and induced caspase-dependent apoptosis. The mechanism appears to involve the release of Smac from mitochondria, which counteracts IAP-mediated caspase inhibition .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known IAP inhibitors:
Safety and Environmental Impact
While the biological activity is promising, it is crucial to consider the environmental implications of fluorinated compounds. The presence of fluorine in this compound raises concerns regarding persistence and bioaccumulation in ecosystems. Regulatory assessments are necessary to evaluate potential risks associated with its use and disposal .
Properties
Molecular Formula |
C12H16FNO4S |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-(3-fluorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
InChI Key |
DJJZTCSKHSFBST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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